3-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Overview
Description
3-(3,4-Difluorophenyl)propan-1-amine hydrochloride (3,4-DFPP) is an organic compound that belongs to the class of amines. It is a white crystalline solid that is soluble in water and has a melting point of 122-124°C. 3,4-DFPP is a widely used compound in scientific research and is used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
Hexadentate N3O3 Amine Phenol Ligands
Research involving N3O3 amine phenols, which are derivatives of 1,2,3-triaminopropane, explored their synthesis and characterization. These compounds include variations with different substituted phenyl groups, potentially relevant to the study of 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride (Liu, Wong, Rettig, & Orvig, 1993).
Antineoplastic Agents
The synthesis and biological evaluation of compounds related to this compound were studied for potential antineoplastic properties. These studies focus on synthesizing various amino acid amides and assessing their inhibitory effects on cancer cell growth (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).
Spectroscopic and Crystallographic Studies
Investigations into polymorphic forms of related compounds, using spectroscopic and diffractometric techniques, are crucial for understanding their structural and physical properties. Such studies are vital for the analytical and physical characterization of new pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Reactions and Interactions
Reactivity with Amines
The reaction of similar compounds with primary amines, leading to the formation of N-substituted amides, provides insights into the chemical reactivity and potential applications of this compound (Yadigarov, Khalilov, Mamedov, Nagiev, Magerramov, & Allakhverdiev, 2009).
Cation-Exchange Chromatography
The synthesis and isolation of large-scale branched acyclic polyamines, including those similar to this compound, were studied. This research highlights the efficient isolation of these compounds, which is vital for their practical applications (Geue & Searle, 1983).
Medicinal Chemistry and Drug Design
- Pharmacological Studies: Research into compounds structurally related to this compound investigated their effects on cerebral and cardiovascular systems, providing a foundation for understanding potential medicinal applications (Kadokawa, Fujitani, Kuwashima, Hatano, & Shimizu, 1975).
properties
IUPAC Name |
3-(3,4-difluorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-8-4-3-7(2-1-5-12)6-9(8)11;/h3-4,6H,1-2,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWXMFSJFJKKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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